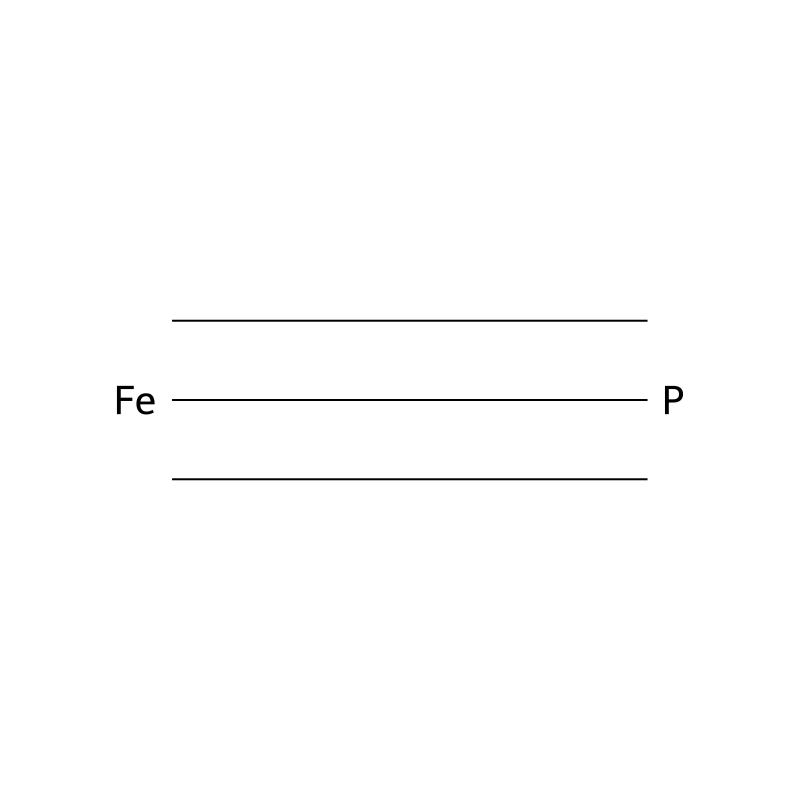Iron phosphide (FeP)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalyst for Energy Conversion Reactions
One promising area of research for FeP is its use as a catalyst in energy conversion reactions. These reactions are crucial for developing clean and sustainable energy sources.
- Electrochemical oxygen evolution reaction (OER): FeP demonstrates excellent catalytic activity and stability for OER, a key reaction in splitting water molecules to produce clean hydrogen fuel. Researchers are developing methods to synthesize FeP nanostructures that optimize this property [1].
- Hydrogen evolution reaction (HER): Similarly, FeP shows promise as a catalyst for HER, another reaction for generating hydrogen fuel. Research is ongoing to improve the efficiency and durability of FeP-based HER catalysts [2].
[1] Facile synthesis of iron phosphide nanorods for efficient and durable electrochemical oxygen evolution [Request PDF] - ResearchGate ()[2] Formation of Iron Phosphide Nanobundles from an Iron Oxyhydroxide Precursor [PDF] ()
Optoelectronic Applications
FeP's semiconducting properties also make it a potential candidate for optoelectronic applications, which involve the interaction of light and electronic devices.
- High-power, high-frequency electronics: FeP exhibits good electrical conductivity, making it suitable for use in devices that operate at high power and frequency [3].
Iron phosphide, with the chemical formula FeP, is a binary compound composed of iron and phosphorus. It is characterized by its gray color and can appear in various forms such as powder, hexagonal needles, or chunks. The molecular weight of iron phosphide is 86.82 g/mol. This compound is notable for its unique properties, including its potential as a semiconductor and its applications in energy storage and conversion technologies .
In addition, iron phosphide can react with acids to produce phosphine gas:
These reactions highlight the compound's reactivity and potential applications in various chemical processes .
Iron phosphide can be synthesized through several methods:
- Direct Reaction: Combining elemental iron and phosphorus at high temperatures.
- Reduction of Iron Oxides: Iron phosphide can be produced by reducing iron oxides with phosphorus or other reducing agents.
- Chemical Vapor Deposition: This method involves the deposition of iron and phosphorus vapors onto a substrate under controlled conditions.
These methods allow for the production of iron phosphide in various forms suitable for different applications .
Iron phosphide has several notable applications:
- Electrochemical Devices: It is used as an anode material in lithium-ion batteries due to its high capacity for lithium storage and favorable electrochemical performance .
- Catalysis: Iron phosphide serves as a catalyst in energy conversion reactions, which are crucial for developing sustainable energy solutions.
- Semiconductors: Its semiconducting properties make it suitable for optoelectronic applications, such as photodetectors and solar cells .
- Magnetic Materials: Iron phosphide exhibits magnetic properties that are useful in various electronic applications.
These diverse applications underscore the versatility of iron phosphide in modern technology .
Iron phosphide shares similarities with other metal phosphides but exhibits unique characteristics that distinguish it from these compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Notable Features |
|---|---|---|
| Nickel Phosphide | NiP | Known for catalytic properties in hydrogen generation. |
| Cobalt Phosphide | CoP | Exhibits magnetic properties and is used in batteries. |
| Copper Phosphide | Cu3P | Utilized in semiconductor applications and has high thermal stability. |
| Manganese Phosphide | MnP | Used in magnetic materials and exhibits ferromagnetic behavior. |
While these compounds share some similarities with iron phosphide regarding their metallic nature and phosphorus content, iron phosphide's specific electrochemical properties make it particularly valuable for energy storage applications .
Early Synthesis and Structural Characterization
The synthesis of FeP dates to early metallurgical studies, where direct combination of elemental iron and phosphorus at high temperatures (≥600°C) yielded bulk FeP. However, controlled synthesis of phase-pure FeP remained challenging due to competing iron phosphide phases like Fe₂P and Fe₃P. A breakthrough emerged in 2007 with the development of single-source precursors, such as H₂Fe₃(CO)₉P(tBu), enabling surfactant-assisted synthesis of FeP nanorods and spherulites at lower temperatures. This method utilized trioctylamine and oleic acid to regulate crystal growth, achieving morphology control critical for nanoscale applications.
Advancements in Nanostructured FeP
The 2010s saw rapid progress in solution-phase synthesis. For example, β-FeOOH (iron oxyhydroxide) nanorods reacted with tri-n-octylphosphine (TOP) at 320°C to form FeP nanobundles, demonstrating the role of heating rate and precursor concentration in phase purity. In situ X-ray diffraction studies revealed that faster heating rates (18.8°C/min) favored FeP over Fe₂P, while slower rates led to mixed phases. These innovations enabled scalable production of FeP for electrocatalysis and energy storage.








